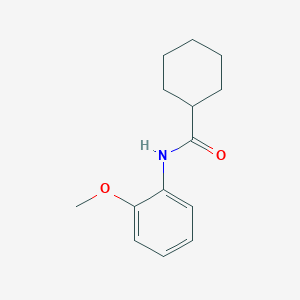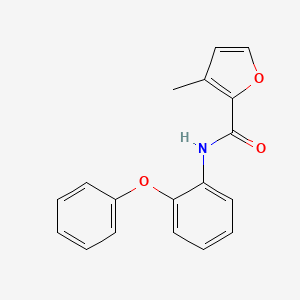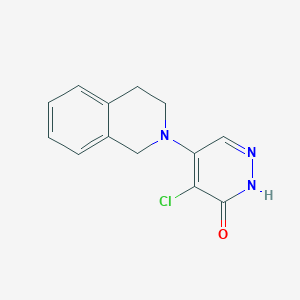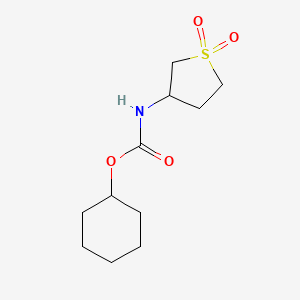
N-(2-methoxyphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxyphenyl)cyclohexanecarboxamide” is a chemical compound . It is a derivative of cyclohexanecarboxamide .
Physical And Chemical Properties Analysis
This compound is a white crystal . It is insoluble in water and sparingly soluble in avocado oil and ethanol . The molecular weight is 289.42 .Scientific Research Applications
N-(2-methoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits anti-inflammatory, analgesic, and anxiolytic properties. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a crucial role in regulating various physiological processes such as pain, inflammation, and mood. This compound is thought to modulate the activity of the endocannabinoid system by binding to the cannabinoid receptors, thereby exerting its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to have anxiolytic effects by modulating the activity of the GABAergic system. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)cyclohexanecarboxamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield and purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of this compound is its poor solubility in water, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)cyclohexanecarboxamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a therapeutic agent for pain and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits anti-inflammatory, analgesic, anxiolytic, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. Future research on this compound is needed to explore its full therapeutic potential and elucidate its mechanism of action.
Synthesis Methods
N-(2-methoxyphenyl)cyclohexanecarboxamide can be synthesized using a simple and efficient method. The synthesis of this compound involves the reaction of 2-methoxyaniline with cyclohexanoyl chloride in the presence of triethylamine. The reaction proceeds smoothly under mild conditions, and the product can be obtained in high yield and purity.
properties
IUPAC Name |
N-(2-methoxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJCGOKTNJHZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)
![6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5602089.png)
![N'-{[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5602091.png)
![methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5602101.png)
![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)


![4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)
![methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5602136.png)
![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)
![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)
